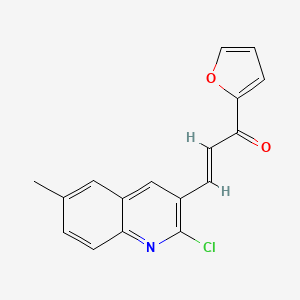

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Vue d'ensemble

Description

3-(2-chloro-6-methyl-3-quinolinyl)-1-(2-furanyl)-2-propen-1-one is a member of quinolines and an organochlorine compound.

Activité Biologique

Overview

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a quinoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound features a unique structure that includes a quinoline ring substituted with a chlorine atom and a furan moiety linked through a propenone structure. The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chloro-6-methylquinoline and furan-2-carbaldehyde, facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. This reaction is carried out under reflux conditions, followed by purification through recrystallization.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against selected microorganisms:

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.4 | |

| Escherichia coli | 16.4 | |

| Bacillus cereus | 16.5 | |

| Klebsiella pneumoniae | 16.1 |

These results indicate that this compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating significant potential for therapeutic application in oncology .

- Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, leading to enhanced apoptosis in malignant cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Key Structural Features :

- Quinoline Ring : Known for its diverse biological activities.

- Chloro Substituent : Enhances interaction with biological targets.

- Furan Moiety : Contributes to the compound's reactivity and binding affinity.

Research into SAR has demonstrated that modifications to these structural components can significantly impact the biological efficacy of related compounds, guiding future synthetic efforts to optimize activity .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one as an antimicrobial agent. Its structural components contribute to its efficacy against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Antimalarial Properties

The antimalarial properties of quinoline derivatives are well-documented, and this compound has shown promising results in this area.

Research Findings

In a structure–activity relationship study, it was found that the introduction of chlorine at the C6 position significantly enhanced antiplasmodial activity. The compound demonstrated an EC50 value in the low nanomolar range against Plasmodium falciparum, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Experimental Evidence

In vitro assays showed that this compound protects neuronal cells from oxidative stress-induced apoptosis. This property is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Synthesis and Structure Activity Relationship

The synthesis of this compound involves multicomponent reactions that enhance yield and purity.

Synthesis Methodology

The compound can be synthesized through a one-pot reaction involving 2-chloroquinoline derivatives and furan-based aldehydes under basic conditions. This method not only simplifies the synthesis but also allows for the modification of substituents to optimize biological activity .

Data Summary Table

Propriétés

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-6-14-13(9-11)10-12(17(18)19-14)5-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZAXTYIQKEHKH-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328270 | |

| Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329718-94-7 | |

| Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.